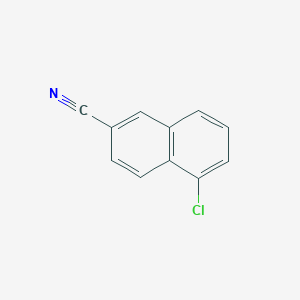

5-Chloronaphthalene-2-carbonitrile

Description

5-Chloronaphthalene-2-carbonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 5 and a cyano (-CN) group at position 2. This dual functionalization imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical and materials science applications. The chlorine atom enhances electrophilic substitution reactivity, while the electron-withdrawing cyano group stabilizes intermediates and directs further functionalization.

Properties

CAS No. |

73399-86-7 |

|---|---|

Molecular Formula |

C11H6ClN |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

5-chloronaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H |

InChI Key |

KUOUXFRSMZDZFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects

- Chlorine vs. Amino Groups: The electron-withdrawing Cl in this compound deactivates the aromatic ring, favoring meta/para substitution, whereas the electron-donating NH₂ group in 5-Aminonaphthalene-2-carbonitrile activates the ring for ortho/para coupling .

- Nitrile vs. Amide : The -CN group undergoes hydrolysis to carboxylic acids or reduction to amines, whereas the -CONH₂ group in carboxamides is less reactive, favoring hydrogen bonding in supramolecular chemistry .

Backbone Influence

- Naphthalene vs. Isoquinoline: The planar naphthalene system enables π-stacking in materials science, while the nitrogen-containing isoquinoline backbone in 1-Chloroisoquinoline-5-carbonitrile enhances polarity and metal coordination, relevant to catalysis .

- Norbornene Systems: The strained bicyclic structure of 5-Norbornene-2-carbonyl chloride accelerates ring-opening reactions, making it a monomer for high-performance polymers .

Physicochemical Properties

- Solubility: this compound is likely less polar than its amino analog (5-Aminonaphthalene-2-carbonitrile) due to the absence of NH₂, reducing water solubility but improving organic solvent compatibility.

- Thermal Stability: The rigid naphthalene core provides higher thermal stability compared to norbornene derivatives, which may decompose under thermal stress due to ring strain .

Notes on Data Limitations

- The molecular weight of this compound is inferred from analogous compounds, as direct experimental data is absent in the provided evidence.

- Positional isomerism (e.g., Cl at C1 vs. C5 in isoquinoline derivatives) may significantly alter biological activity, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.